molecular formula C20H29N5O2 B5673671 2-[(3,5-dimethylisoxazol-4-yl)methyl]-8-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one

2-[(3,5-dimethylisoxazol-4-yl)methyl]-8-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5673671
M. Wt: 371.5 g/mol
InChI Key: HRKLWTXGPJPMOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related diazaspiro[4.5]decan-3-one derivatives often involves multistep organic synthesis procedures. For instance, Georgiadis (1986) describes the hydrogenolysis of specific dihydro-6-substituted-2H-pyran derivatives to yield related pyranones, which are further transformed through reactions like cyanohydrin formation and reduction to yield aminomethyl tetrahydro-2-substituted-2H-pyrans, potentially applicable in synthesizing complex diazaspiro[4.5]decanone derivatives (Georgiadis, 1986).

Molecular Structure Analysis

The molecular structure of diazaspiro[4.5]decan-3-one derivatives typically involves intricate arrangements of atoms and bonds. Farag et al. (2008) have synthesized various 1,2-diazaspiro[4.4]nona derivatives via cycloaddition reactions, demonstrating the complexity and variability in the structural framework of such compounds, which could be extended to understanding the structural nuances of our compound of interest (Farag, Elkholy, & Ali, 2008).

Chemical Reactions and Properties

Spirocyclic compounds like the one can undergo a variety of chemical reactions, including cycloadditions, ring expansions, and functional group transformations. Tsukamoto et al. (1995) synthesized a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones related to muscarinic agonists, illustrating the potential chemical reactivity and transformation pathways of such structures (Tsukamoto et al., 1995).

properties

IUPAC Name

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-8-[(1-ethylpyrazol-4-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O2/c1-4-25-12-17(10-21-25)11-23-7-5-20(6-8-23)9-19(26)24(14-20)13-18-15(2)22-27-16(18)3/h10,12H,4-9,11,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKLWTXGPJPMOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CN2CCC3(CC2)CC(=O)N(C3)CC4=C(ON=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,5-dimethylisoxazol-4-yl)methyl]-8-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.